(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal
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Overview
Description
(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal is an organic compound that belongs to the class of aminosaccharides. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, an amino group, and methoxy groups attached to a hexanal backbone. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of amino and methoxy groups through selective reactions. The final step often involves deprotection to yield the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in industrial processes.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: This compound shares a similar hexanal backbone but differs in the arrangement of hydroxyl groups.
Micronomicin: An aminoglycoside antibiotic with a similar amino sugar structure.
Uniqueness
(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H17NO5 |
---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal |
InChI |
InChI=1S/C8H17NO5/c1-13-7(5(9)3-10)8(14-2)6(12)4-11/h3,5-8,11-12H,4,9H2,1-2H3/t5-,6+,7+,8+/m0/s1 |
InChI Key |
QYPBTBRYYYITIH-LXGUWJNJSA-N |
Isomeric SMILES |
CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)OC |
Canonical SMILES |
COC(C(CO)O)C(C(C=O)N)OC |
Origin of Product |
United States |
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